molecular formula C4H4ClNS B1590920 2-(Chloromethyl)thiazole CAS No. 3364-78-1

2-(Chloromethyl)thiazole

Cat. No. B1590920
CAS RN: 3364-78-1
M. Wt: 133.6 g/mol
InChI Key: ZHAKAIBZKYHXJS-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

The thioisobutyramide resulting from Example 73A was dissolved in 70 mls THF and added slowly to a solution of (34.1 g, 0.27 mole) 1,3-dichloracetone in 40 mls THF. A 10 ml rinse of THF was used to completely transfer the thioamide. The reaction was carried out in a 250 ml flask with mechanical stirring under nitrogen atmosphere. The reaction temperature was maintained below 25° C. during addition with a 15°±5° C. bath. The bath was kept in place for 1 hour after which it was removed and the reaction stirred for 18 hours. Next this stirred chloromethyl-thiazole solution was added to 376 mls (4.37 mole) 40% aqueous methylamine solution at 15° C. in a 1 liter flask. The temperature was maintained below 25° C. during addition. After half an hour the bath was removed and the reaction stirred for 3 hours at ambient temperature. The solvent was removed under vacuum with a 50° C. bath to an end volume of 310 mls. The residue was then basified with 50 g 10% NaOH to pH 12 and extracted into methylene chloride (2×160 mls). The combined organics were then washed with 1×150 g of 20% ammonium chloride followed by 1×90 g of 20% ammonium chloride. The combined aqueous washes were then back extracted with 150 mls methylene chloride. The combined product methylene chloride layers were then extracted with 100 g of a solution of 25 g conc. HCl and 75 g water. This acidic product solution was then washed with 135 mls methylene chloride. Next the acidic product solution was cooled, then neutralized with 100 g 20% NaOH solution. The product was extracted from this mixture with methylene chloride (2×135 mls). The solvent was removed under vacuum to afford the desired product as an amber oil. (yield approx. 28 grams)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
376 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[S:5])[CH:2]([CH3:4])[CH3:3].Cl[CH2:8][C:9]([CH2:11]Cl)=O.ClC[C:15]1SC=C[N:19]=1.CN>C1COCC1>[CH:2]([C:1]1[S:5][CH:8]=[C:9]([CH2:11][NH:19][CH3:15])[N:6]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=S)N
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34.1 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1SC=CN1
Name
Quantity
376 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
A 10 ml rinse of THF
CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a 250 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 25° C. during addition with a 15°±5° C. bath
CUSTOM
Type
CUSTOM
Details
after which it was removed
STIRRING
Type
STIRRING
Details
the reaction stirred for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 25° C. during addition
CUSTOM
Type
CUSTOM
Details
After half an hour the bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred for 3 hours at ambient temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum with a 50° C. bath to an end volume of 310 mls
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride (2×160 mls)
WASH
Type
WASH
Details
The combined organics were then washed with 1×150 g of 20% ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were then back extracted with 150 mls methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined product methylene chloride layers were then extracted with 100 g of a solution of 25 g conc. HCl and 75 g water
WASH
Type
WASH
Details
This acidic product solution was then washed with 135 mls methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
Next the acidic product solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from this mixture with methylene chloride (2×135 mls)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1SC=C(N1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.